2-(Difluoromethyl)-1-benzofuran-5-amine

Description

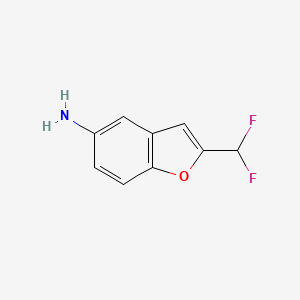

2-(Difluoromethyl)-1-benzofuran-5-amine is a benzofuran derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and an amine (-NH₂) group at the 5-position. Benzofuran scaffolds are widely explored in medicinal and agrochemical research due to their structural rigidity and ability to interact with biological targets via π-π stacking and hydrogen bonding . The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the amine group provides a site for hydrogen bonding or further functionalization .

Properties

IUPAC Name |

2-(difluoromethyl)-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONBUJKKUQNMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784891-44-6 | |

| Record name | 2-(difluoromethyl)-1-benzofuran-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-benzofuran-5-amine typically involves the introduction of the difluoromethyl group onto a benzofuran scaffold. One common method is the difluoromethylation of a pre-formed benzofuran derivative. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance efficiency and yield. The process often requires stringent control of reaction parameters to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-benzofuran-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethylamines .

Scientific Research Applications

2-(Difluoromethyl)-1-benzofuran-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-benzofuran-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula C₉H₇F₂NO.

Key Observations :

- Electron-Withdrawing vs.

- Solubility : The hydrochloride salt of 2-butyl-1-benzofuran-5-amine () likely improves aqueous solubility compared to the free base form of this compound.

- Metabolic Stability: Fluorinated analogs (e.g., 2,2-difluoro-1,3-benzodioxol-5-amine) resist oxidative metabolism better than non-fluorinated derivatives due to the strength of C-F bonds .

Biological Activity

2-(Difluoromethyl)-1-benzofuran-5-amine is a compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a difluoromethyl group that enhances its pharmacological properties. The unique structure of this compound allows it to interact effectively with various biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N. The compound consists of a benzofuran ring system substituted with a difluoromethyl group (-CF2H) and an amine group (-NH2). The presence of these functional groups significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F2N |

| Molecular Weight | 197.18 g/mol |

| Functional Groups | Benzofuran, Amine |

| Solubility | Varies with solvent |

Research indicates that this compound may inhibit specific kinases associated with tumor growth, potentially leading to reduced proliferation of cancer cells. The difluoromethyl group enhances the compound's ability to modulate biological interactions, which is crucial for its anticancer activity. Studies have shown that the compound interacts with enzymes and receptors involved in cancer pathways, although further investigations are needed to elucidate the exact molecular interactions.

Biological Activity and Research Findings

Several studies have evaluated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 180 ± 50 | |

| MDA-MB-231 | 3100 ± 100 | |

| A549 | 370 ± 100 | |

| HT-29 | Not Determined | |

| MCF-7 | Not Determined |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound exhibited significant activity against HeLa cells, while other cell lines showed varying degrees of resistance.

Case Studies

- In Vitro Studies : In a study evaluating the antiproliferative effects of various benzofuran derivatives, this compound was found to exhibit promising activity against multiple cancer cell lines. The presence of substituents at specific positions on the benzofuran ring influenced the overall potency of the compounds tested .

- Mechanistic Insights : Another investigation explored the interaction of this compound with specific kinases involved in cancer progression. It was observed that the difluoromethyl group significantly altered the binding affinity to target proteins, suggesting a potential mechanism for its anticancer effects.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods involving difluoromethylating agents such as bromodifluoromethane or trifluoromethyl iodide in the presence of suitable catalysts or bases. The compound's reactivity can be analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm product formation and reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.